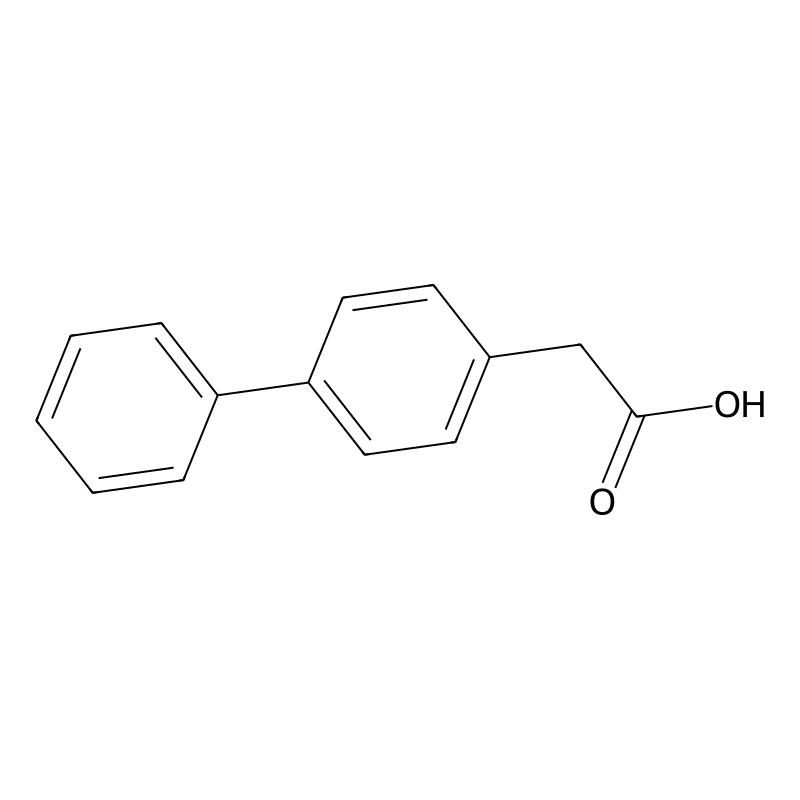

Felbinac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Compound Introduction and Chemical Profile

Felbinac, or biphenyl-4-ylacetic acid (C₁₄H₁₂O₂), is a member of the arylacetic acid class of NSAIDs. It is also the active metabolite of the prodrug fenbufen [1] [2]. Its molecular weight is 212.248 g/mol, and it has a log P of 3.95, indicating favorable lipophilicity for skin penetration [3]. It is typically administered via topical formulations like gels, creams, or patches to treat musculoskeletal pain and inflammation [4] [1].

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever [4] [2].

The following diagram illustrates this primary signaling pathway and the point of this compound's intervention:

This compound inhibits COX enzymes, reducing prostaglandin production and subsequent inflammation [4] [5].

Pharmacokinetic and Efficacy Profile

This compound's topical application enables localized effects with minimal systemic exposure. Key pharmacokinetic and efficacy data are summarized below.

| Parameter | Details/Value | Contextual Information |

|---|---|---|

| Molecular Weight | 212.24 g/mol [2] | Favorable for skin penetration (< 500 Da) [6]. |

| log P (Lipophilicity) | 3.95 [3] | Optimal for transdermal delivery (log P 1-3 is ideal) [6]. |

| IC₅₀ (COX-1) | 865.68 nM [2] | Demonstrates relatively balanced inhibition of both COX isoforms. |

| IC₅₀ (COX-2) | 976 nM [2] | |

| Peak Plasma Time (Tₘₐₓ) | 2 hours (post-transdermal in zebrafish) [6] | Indicates rapid absorption through the skin. |

| Anti-inflammatory Efficacy | 73.99% inhibition (carrageenan-induced rat paw edema) [2] | Oral administration of 20 mg/kg. |

| Analgesic Efficacy | 68.7% writhing inhibition (acetic acid-induced mouse model) [2] | Oral administration of 20 mg/kg. |

Key Experimental Models and Protocols

For researchers, here are detailed methodologies from cited studies on evaluating this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This model assesses a compound's ability to suppress inflammation.

- Animals: Wistar male rats (130-180 g) [7] [2].

- Induction: Subcutaneous injection of 0.1 mL of 1% λ-carrageenan into the right hind paw [7].

- Dosing: A topical patch containing this compound (e.g., 0.5% or 3.5%) is applied to the dorsum of the paw. The patch is typically removed 2 hours post-application [7].

- Measurement: Paw volume is measured using a plethysmometer before carrageenan injection (baseline) and at 1, 3, 5, and 7 hours post-induction [7].

- Analysis: The edema rate and suppression rate are calculated to quantify anti-inflammatory effect [7].

Brewer's Yeast-Induced Hyperalgesia in Rats (Analgesic Model)

This model measures the compound's ability to reduce pain sensitivity.

- Animals: Wistar male rats (aged 7 weeks) [7].

- Induction: Subcutaneous injection of 0.1 mL of 10% brewer's yeast suspension into the hind paw [7].

- Dosing: A topical this compound patch is applied and removed after 2 hours [7].

- Measurement: The pain threshold (minimal pressure causing a reaction) is determined using a pain pressure stimulation device at baseline and subsequent time points [7].

- Analysis: The pain threshold ratio is calculated to evaluate analgesic efficacy [7].

The workflow for these in vivo efficacy studies is as follows:

Workflow for in vivo efficacy assessment of this compound using standard rodent models [7] [2].

Research and Development Perspectives

- Clinical Positioning: Multiple double-blind clinical trials have shown that topical this compound has efficacy equivalent to oral NSAIDs like ibuprofen in treating soft tissue injuries and osteoarthritis, but with a significantly lower incidence of gastrointestinal side effects [8].

- Formulation Enhancement: Cyclodextrins, particularly HPβCD, can be used to enhance the solubility and transdermal delivery of this compound by forming inclusion complexes, though optimal concentration is crucial to ensure complex dissociation and drug availability [3].

- Beyond COX Inhibition: One study suggests this compound may inhibit the Chikungunya virus (CHIKV) in vitro (IC₅₀ 0.238 μM), indicating potential for drug repurposing beyond its classical NSAID actions [2].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (Synonyms: 4-Biphenylacetic acid) [medchemexpress.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ ... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Percutaneous Absorption of Drug ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Anti-Inflammatory and Analgesic Effects ... [pmc.ncbi.nlm.nih.gov]

- 8. The topical NSAID this compound versus oral NSAIDS [pubmed.ncbi.nlm.nih.gov]

felbinac pharmacokinetics metabolism human

Metabolic Pathways of Felbinac

This compound undergoes extensive metabolism in humans, primarily through oxidation (Phase I) and conjugation (Phase II) reactions [1]. The diagram below illustrates its major metabolic pathways.

This compound metabolism involves Phase I oxidation and Phase II conjugation.

- Phase I Metabolism: The main pathway is oxidation, which produces several metabolites, including the major metabolite 4'-hydroxythis compound [1].

- Phase II Metabolism: The oxidative metabolites subsequently undergo conjugation with sulfate and glucuronic acid groups. At least seven phase-II metabolites have been identified in human plasma and urine [1].

Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and its major metabolite, 4'-hydroxythis compound, following intravenous administration of this compound trometamol.

Table 1: Key Pharmacokinetic Parameters after a Single Intravenous Dose [2] [1]

| Parameter | This compound | 4'-hydroxythis compound (Metabolite) |

|---|---|---|

| Time to Max Concentration (T~max~) | 0.5 hours (end of infusion) [2] | Not Specified |

| Half-life (t~1/2~) | 6.13 ± 2.01 hours [1] | 8.25 ± 4.15 hours [1] |

| Area Under Curve (AUC~0-t~) | Approximately 20x higher than metabolite [1] | Lower than parent compound [1] |

Table 2: Multiple-Dose Pharmacokinetics and Accumulation (IV) [2]

| Aspect | Finding |

|---|---|

| Dosing Regimen | Three 30-minute infusions per day |

| Steady State | Achieved after the 4th dose |

| Accumulation Ratio (AUC) | this compound: 1.34 - 1.45 Metabolite: 1.60 - 1.87 |

Table 3: Tissue Concentrations after Topical Application (this compound Gel) [3]

| Tissue | This compound Concentration (after 14-28 days of treatment) |

|---|---|

| Skin | 1497 - 13939 ng/g |

| Synovial Membrane | 36 - 994 ng/g |

| Synovial Fluid | 104 - 768 ng/ml |

| Cartilage | < 10 - 109 ng/g |

| Tendon | < 10 - 197 ng/g |

| Plasma | 423 - 1040 ng/ml |

Analytical Methods for Quantification

Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound and its metabolites in biological samples.

Table 4: Overview of a Validated LC-MS/MS Method [1] [4]

| Aspect | Method Details |

|---|---|

| Analytical Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |

| Matrices Validated | Human plasma, urine [1]; rat plasma, bile, feces, tissues [4] |

| Sample Volume | 50 μL [4] |

| Linear Range | 5 - 5000 ng/mL [4] |

| Precision (RSD%) | Intra- and inter-day: 1.13% - 6.49% [1] |

| Accuracy | 95.9% - 108.6% [1] |

| Key Application | Pharmacokinetic and excretion studies after IV this compound trometamol injection [1] |

Clinical Implications and Clinical Trial Data

- Mechanism of Action: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins that mediate pain, inflammation, and fever [5] [6] [7].

- Safety and Tolerability: In a Phase I clinical trial with healthy Chinese volunteers, intravenous this compound trometamol was well tolerated. The frequency and severity of adverse events did not increase with the dose. Based on this study, a dose of 94.25 mg was recommended as the target for Phase II trials [2] [8].

- Excretion: The excretion of this compound and 4'-hydroxythis compound in urine peaks within 3 to 6 hours after intravenous administration [1].

References

- 1. Qualitative and quantitative analysis of this compound and its ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Safety, and Tolerability of Intravenous ... [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetic studies following 2 and 4-week this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC–MS/MS assay for the determination of this compound [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound (Synonyms: 4-Biphenylacetic acid) [medchemexpress.com]

- 8. A First-in-Human Single- and Multiple-Dose Escalation ... [link.springer.com]

felbinac metabolites 4'-hydroxyfelbinac identification

Felbinac Metabolism and Pharmacokinetic Data

The table below summarizes key quantitative data on this compound's metabolism and pharmacokinetics from preclinical and clinical studies.

| Parameter | Findings / Value | Study Details |

|---|---|---|

| Principal Metabolite | 4'-Hydroxythis compound [1] | Identified in rats as the main metabolite in urine, feces, and bile [1]. |

| Other Metabolites | This compound glucuronide, 4'-hydroxythis compound glucuronide, and sulfate conjugates [1]. | Also found in rat excreta [1]. |

| Excretion of Unchanged Drug | Very low (Urine: 0.318%; Feces: 0.530%; Bile: 0.465%) [1]. | In rats, indicating extensive metabolism [1]. |

| Major Route of Elimination | Urinary excretion (63.6% of dose), mostly as 4'-hydroxythis compound [1]. | In rats; total recovery in urine and feces was ~72% [1]. |

| Protein Binding | ~95% (at plasma concentrations up to 75 μg/mL) [1]. | Found in a rat study [1]. |

| Human Pharmacokinetics (IV) | Linear, dose-dependent; Tmax at 0.5h (end of infusion); Accumulation ratio (AUC) for this compound: 1.34-1.45 [2]. | From a clinical trial in healthy Chinese volunteers [2]. |

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound as identified in research, primarily through phase I hydroxylation and phase II conjugation reactions.

Experimental Protocols for Metabolite Identification

While the search results confirm the identity of 4'-hydroxythis compound, they do not contain a detailed, step-by-step experimental protocol for its identification. However, the following methodological clues can guide your research.

- General Workflow: The identification was part of pharmacokinetic studies where this compound trometamol was administered intravenously to rats. Researchers collected biological samples (plasma, urine, feces, bile) over time and analyzed them to separate and characterize the parent drug and its metabolites [1].

- Key Techniques: The standard approach for such investigations typically involves:

- Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for separating metabolites from the parent compound and biological matrix. One study used HPLC for analyzing this compound concentrations in zebrafish blood [3].

- Mass Spectrometric Detection: Mass spectrometry (MS), especially tandem MS (MS/MS), is essential for determining the molecular weight and structural elucidation of metabolites. While not explicitly mentioned for this compound, it is the industry standard for definitive metabolite identification.

- NMR Spectroscopy: For completely novel or ambiguous metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation, as seen in other compound identification studies [4] [5].

Limitations and Further Research

It's important to note that the most detailed metabolic data comes from a rat study [1], though the general pathways are likely conserved in humans. A clinical trial confirmed the presence of metabolites in humans but did not provide specific structural identification details [2].

To obtain a detailed experimental protocol, I suggest you:

- Consult specialized analytical chemistry resources and pharmacological textbooks that focus on drug metabolism and metabolite identification workflows.

- Use the keywords "metabolite identification protocol", "HPLC-MS method validation", and "biotransformation studies" in searches of specialized scientific databases like PubMed or Scopus.

References

- 1. Pharmacokinetics of this compound after intravenous ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Safety, and Tolerability of Intravenous ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Percutaneous Absorption of Drug ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship (SAR ... [mdpi.com]

- 5. of hexahydrocannabinol... Identification [link.springer.com]

Synthesis of Felbinac Derivatives

A 2023 study provides a detailed methodology for designing and synthesizing new Felbinac derivatives to create improved anti-inflammatory agents [1].

Rational Design Strategy

Researchers retained the critical biphenyl ring and methylene bridge of the this compound structure but replaced the carboxylic acid group with various five-membered heterocyclic rings [1]. The goal was to enhance efficacy and reduce the gastrointestinal side effects common to NSAIDs.

The designed heterocyclic systems included:

- 1,3,4-Oxadiazole

- 1,3,4-Thiadiazole

- 1,2,4-Triazole

The synthesis started directly from the parent this compound drug to create these novel compounds [1].

Experimental Protocol for Biological Evaluation

The synthesized derivatives underwent rigorous biological testing. Below is a summary of the key experimental protocols used to evaluate their anti-inflammatory and analgesic activity, as well as their ulcerogenic potential [1].

| Evaluation Type | Experimental Model | Key Measurement |

|---|---|---|

| Anti-inflammatory Activity | Carrageenan-induced rat paw edema model | Percentage inhibition of edema |

| Analgesic Activity | Acetic acid-induced writhing test in mice | Percentage reduction in writhes |

| Ulcerogenicity | Examination of gastric mucosa in experimental animals | Severity index of ulcers (compared to control) |

The most promising compound from this series was 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (designated as compound 6c). It showed superior anti-inflammatory activity (72.87% inhibition) and analgesic activity (65.24%), along with a low severity index (0.20) on gastric mucosa, indicating a safer profile [1].

Metabolic Pathways and Prodrug Activation

This compound is also significant as an active metabolite of the prodrug Fenbufen [2]. The metabolic activation of Fenbufen into this compound in the liver is a key pathway. Molecular docking studies have been used to investigate how prodrugs like Fenbufen are activated by the enzyme CYP1A2.

The following diagram illustrates this metabolic relationship and the rational design of derivatives based on the this compound structure.

Mechanism of Action and Key Properties

This compound is a non-steroidal anti-inflammatory drug (NSAID) that works by modulating the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins [3]. The table below summarizes its core pharmaceutical characteristics.

| Property | Description |

|---|---|

| Mechanism of Action | Modulator of Prostaglandin G/H synthase 1 (COX-1) and 2 (COX-2) [3]. |

| Chemical Class | Arylacetic acid (a Fenac derivative) [4] [2]. |

| Route of Administration | Topical (gels, creams, patches) [5] [4]. |

| Role as a Metabolite | Active metabolite of the prodrug Fenbufen [2]. |

Key Experimental and In Silico Protocols

For researchers, the following detailed methodologies are drawn from the cited studies.

1. Molecular Docking Protocol with COX Enzymes [1]

- Objective: To understand the binding interactions and affinity of the synthesized derivatives (e.g., compound 6c) with the cyclooxygenase enzymes (COX-1 and COX-2).

- Software/Tools: Molecular docking software (specific package not named, but standard tools like AutoDock Vina or Glide are typically used).

- Procedure:

- Obtain the 3D crystal structures of COX-1 and COX-2 from a protein data bank.

- Prepare the protein structures by adding hydrogen atoms, assigning charges, and removing water molecules.

- Generate the 3D structures of the this compound derivatives and optimize their geometry.

- Define the active site in the COX enzymes, often around the known binding pocket.

- Perform the docking simulation to predict the binding pose and calculate the binding energy.

- Outcome: The study confirmed that compound 6c had a strong binding affinity with the COX enzymes, supporting its high experimental activity.

2. In Silico ADME-Tox Prediction [1]

- Objective: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of the lead compound early in the development process.

- Software/Tools: ADME-Tox prediction software (e.g., using pre-trained models on platforms like SwissADME or admetSAR).

- Procedure:

- Input the chemical structure of the compound.

- Run simulations to predict key parameters such as gastrointestinal absorption, interaction with cytochrome P450 enzymes, and potential hepatotoxicity.

- Outcome: Predictions indicated that the lead derivative 6c had a favorable ADME-Tox profile with minimal toxicity, suggesting its potential as a drug candidate.

Research Outlook

Current research indicates a promising future for this compound and its derivatives. The focus is on:

- Developing Novel Derivatives: The synthesis of heterocyclic derivatives remains a viable strategy for creating safer and more potent NSAIDs [1].

- Prodrug Development: Understanding the metabolic activation of prodrugs via enzymes like CYP1A2 continues to inform the design of new arylalkanoic acid therapeutics with improved properties [2].

- Expanding Applications: While primarily used topically for musculoskeletal pain, its role as a core structure in drug design may lead to applications in new therapeutic areas [5].

References

- 1. Synthesis, molecular docking with COX 1& II enzyme ... [sciencedirect.com]

- 2. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

Felbinac-TEA Ion-Pair Complex: Application Notes

The development of a novel felbinac (FEL) transdermal patch utilizing a This compound-triethylamine (FEL-TEA) ion-pair complex has been demonstrated to significantly enhance skin permeation compared to a commercial product. The strategy combines ion-pair formation with chemical enhancers to overcome the inherent lipophilicity of the drug, which is a major barrier to its transdermal delivery [1] [2].

The primary goal of this approach is to decrease the lipophilicity of FEL (Log P = 2.58), thereby facilitating its partition from the lipophilic stratum corneum to the more hydrophilic epidermis. The formation of an ion-pair with TEA modifies the drug's properties, and its effect is further amplified by the addition of chemical permeation enhancers [1].

The workflow for the development and evaluation of the FEL-TEA transdermal patch is summarized in the diagram below.

Experimental Protocol: Preparation & Characterization of FEL-TEA Ion-Pair Complex

The following section provides the step-by-step methodology for creating and confirming the formation of the FEL-TEA complex [1].

1. Materials

- Active Pharmaceutical Ingredient (API): this compound (FEL)

- Ion-Pairing Agent: Triethylamine (TEA)

- Solvent: Ethanol, HPLC grade

- Equipment: Rotary evaporator, vacuum dryer

2. Complex Preparation Procedure 1. Dissolve equimolar amounts of FEL and TEA in ethanol in a suitable flask. 2. Stir the solution continuously for 2 hours at room temperature using a magnetic stirrer. 3. After 2 hours, remove the ethanol solvent using a rotary evaporator. 4. Transfer the resulting product to a vacuum desiccator and dry for 24 hours to obtain the final FEL-TEA complex.

3. Complex Characterization The successful formation of the FEL-TEA ion-pair complex must be confirmed using the following analytical techniques [1]:

- Differential Scanning Calorimetry (DSC): To observe changes in melting points and thermal events, confirming a new solid phase has formed.

- Powder X-Ray Diffraction (pXRD): To analyze changes in the crystal structure of the complex compared to pure FEL.

- Infrared Spectroscopy (IR): To identify shifts in characteristic absorption bands, indicating ionic interaction between FEL and TEA.

- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): To confirm the interaction by analyzing changes in chemical shifts. Samples are dissolved in deuterated chloroform (CDCl₃) for analysis.

Formulation Optimization and In-Vitro Evaluation

After confirming the complex formation, the next step involves evaluating its properties and formulating it into a transdermal patch.

1. Key Physicochemical Properties The table below summarizes the critical properties of FEL-TEA that contribute to its enhanced permeability [1].

| Property | Experimental Method | Finding & Significance |

|---|---|---|

| Apparent Partition Coefficient | Shake-flask method (n-octanol/water) | FEL-TEA showed a lower log P than pure FEL. This confirms the complex is less lipophilic, improving partitioning into the hydrophilic epidermis [1]. |

| Apparent Solubility | Equilibrium solubility study in Isopropyl Palmitate (IPP) | FEL-TEA demonstrated higher solubility in IPP, a common patch vehicle, compared to pure FEL. This increases the driving force for passive diffusion [1]. |

2. Patch Formulation and In-Vitro Skin Permeation

- Patch Fabrication: The FEL-TEA complex (equivalent to the amount of FEL), penetration enhancers, and a pressure-sensitive adhesive (PSA, e.g., Duro-Tak 87-4098) are dissolved in ethanol. The mixture is coated onto a release liner, dried at 50°C for 20 minutes, and then covered with a backing membrane [1].

- Chemical Enhancers: A combination of ion-pair and chemical enhancers is highly effective. The study found that the combined use of 10% N-dodecylazepan-2-one (Azone) with the FEL-TEA patch resulted in the highest flux [1].

- In-Vitro Permeation Test: The permeation is evaluated using excised rabbit abdominal skin mounted in two-chamber diffusion cells. The receptor compartment is filled with pH 7.4 phosphate buffer (PBS) and maintained at 32°C. Samples are withdrawn at predetermined intervals and analyzed by HPLC to determine the cumulative amount permeated (Q) and steady-state flux (J) [1].

The quantitative results from the in-vitro and subsequent in-vivo studies are summarized in the table below.

| Formulation | In-Vitro Flux (J, μg/cm²/h) | Enhancement Ratio (ER) | In-Vivo AUC₀–t (h·μg/mL) |

|---|---|---|---|

| Optimized FEL-TEA Patch (with 10% Azone) | 18.29 ± 2.59 | ~2.0 | 15.94 ± 3.58 |

| Commercial Product (SELTOUCH) | 9.18 ± 1.26 | (Reference) | 7.31 ± 1.16 |

The data shows that the optimized FEL-TEA patch delivered approximately twice the amount of drug both in vitro and in vivo compared to the commercial benchmark [1].

Mechanism of Action: How the Ion-Pair Strategy Enhances Permeation

The ion-pair strategy works by modifying the drug's fundamental interaction with the skin's barriers. The following diagram illustrates the conceptual mechanism of how the FEL-TEA complex improves transdermal delivery [1] [3].

The mechanism can be broken down as follows:

- Masking Charge and Modulating Lipophilicity: The ionized FEL forms an electrostatic association with TEA, creating a neutral or less polar ion-pair. This "masks" the charge of the drug, reducing its apparent log P and making it more "invisible" to the lipophilic stratum corneum, thus facilitating initial partition [1] [3].

- Partitioning and Diffusion: The FEL-TEA complex partitions into and diffuses through the stratum corneum more readily than the pure ionic drug.

- Potential Dissociation: Upon reaching the more aqueous viable epidermis, the complex may dissociate due to the higher dielectric constant of the environment, releasing the active FEL for systemic absorption [3].

Conclusion and Final Protocol Overview

The combination of a FEL-TEA ion-pair complex and a chemical enhancer like Azone presents a highly effective strategy for developing a novel this compound transdermal patch. This approach successfully doubles the skin permeation amount compared to a leading commercial product, allowing for a smaller and more patient-friendly application area [1].

Key Takeaways for Researchers:

- The FEL-TEA ion-pair is a critical component for modifying drug properties to overcome the skin barrier.

- The synergistic use of a chemical enhancer (e.g., 10% Azone) is essential for achieving maximum flux.

- A strong in vitro/in vivo correlation (IVIVC) was demonstrated, validating the experimental models used [1].

- The patch showed acceptable skin irritation profiles in rabbit models, with responses classified as "negligible" to "slight" according to the Draize method [1].

References

Comprehensive Application Notes and Protocols: Enhancing Transdermal Delivery of Felbinac Using Chemical Penetration Enhancers

Introduction to Transdermal Challenges and Enhancement Strategies

Felbinac (4-biphenylacetic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for treating osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries. As a BCS Class II drug with poor aqueous solubility and moderate permeability, this compound presents significant challenges for transdermal delivery. The stratum corneum, the outermost layer of skin, serves as the primary barrier to transdermal absorption, limiting the bioavailability of topically applied this compound formulations. Conventional this compound formulations often require large application areas (up to 70 cm² for commercial patches) to achieve therapeutic efficacy, resulting in poor patient compliance and potential local skin reactions [1] [2].

Table 1: Physicochemical Properties of this compound and Transdermal Delivery Limitations

| Property | Value/Range | Transdermal Implication |

|---|---|---|

| Molecular Weight | 212.24 Da | Favorable for transdermal delivery (<500 Da) |

| Log P (Partition Coefficient) | 2.58 | Moderate lipophilicity within optimal range (1-3) |

| Aqueous Solubility | Low | Limited concentration gradient for passive diffusion |

| Functional Groups | Free carboxylic acid | Potential for ion-pair formation and irritation |

| Commercial Patch Size | Up to 70 cm² | Far beyond desired size (≤40 cm²), poor patient compliance |

The balanced lipophilicity (log P: 2.58) and low molecular weight of this compound suggest theoretically favorable transdermal delivery characteristics. However, in practice, the drug demonstrates insufficient passive permeability across the skin barrier, necessitating enhancement strategies. Current research focuses on overcoming these limitations through chemical penetration enhancers, including propylene glycol (PG), Azone (laurocapram), and innovative formulation approaches such as ion-pair complexes and nanoparticle systems [1] [2]. These strategies aim to temporarily and reversibly modify the skin barrier properties without causing permanent damage or significant irritation, thereby improving this compound bioavailability while maintaining favorable safety profiles.

Formulation Strategies and Enhancer Selection

Chemical Enhancer Options

The selection of appropriate chemical penetration enhancers is critical for optimizing this compound transdermal delivery. Research has demonstrated that enhancers can be utilized individually or in combination to achieve synergistic effects through different mechanistic pathways. The most effective enhancers for this compound include propylene glycol (PG), Azone (laurocapram), and various fatty acid-based systems, each offering distinct advantages and limitations for formulation development [3] [1] [4].

Table 2: Chemical Penetration Enhancers for this compound Transdermal Delivery

| Enhancer Category | Specific Agents | Proposed Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Alcohols/Glycols | Propylene glycol (PG) | Lipid extraction & fluidization | Well-established safety profile | Moderate enhancement effect |

| Lactams | Azone (laurocapram) | Lipid fluidization & hydration increase | High enhancing effect | Significant skin irritation concerns |

| Fatty Acids | Myristic acid, Lauric acid | Lipid disorder & fluidization | Natural origin, good tolerance | Need for combination approaches |

| Ionic Liquids | IL-Azone (ε-caprolactam-fatty acid) | Dual lipid/water pathway effect | Azone-mimicking with reduced irritation | Emerging technology, limited data |

| Terpenes | l-Menthol | Lipid extraction & protein disruption | Natural compound, cooling sensation | Potential for sensitization |

Propylene glycol demonstrates particular utility in this compound formulations through its ability to extract skin lipids and enhance drug partitioning into the stratum corneum. Studies have shown that PG at 1% concentration can double the cumulative transdermal amount of this compound compared to commercial products (189.03 μg/cm² vs. 94.44 μg/cm² within 12 hours) [3]. Azone, despite its powerful penetration-enhancing capabilities, faces clinical limitations due to its significant irritation potential, which has prompted research into Azone-mimicking alternatives such as ionic liquids (IL-Azone) that maintain efficacy while reducing adverse effects [4].

Advanced Formulation Approaches

Beyond conventional enhancers, advanced formulation strategies have shown remarkable success in enhancing this compound transdermal delivery. The ion-pair complexation approach has demonstrated particularly promising results, with This compound-triethylamine (FEL-TEA) complexes achieving approximately twice the flux (18.29 ± 2.59 μg/cm²/h) and AUC (15.94 ± 3.58 h·μg/mL) of commercial products when combined with 10% Azone [1]. This strategy effectively modifies the lipophilicity balance of this compound, optimizing partitioning between the stratum corneum and viable epidermis.

Nanoparticle-based systems represent another advanced approach, with This compound solid nanoparticles (20-200 nm) in gel formulations containing l-menthol demonstrating significantly enhanced transdermal penetration. These systems achieve 1.52-fold and 1.38-fold increases in AUC compared to commercial ointment and microparticle gels, respectively, while also increasing local skin concentrations by 1.38-fold to 2.54-fold [2]. The mechanism involves energy-dependent endocytosis, particularly clathrin-mediated pathways, enabling nanoparticle internalization rather than merely passive diffusion. Additional advanced carrier systems including liquid crystal nanoparticles (LCNs) based on isostearyl glyceryl ether have shown potential for enhancing delivery of biphenyl acetic acid derivatives like this compound through unique interaction mechanisms with skin lipids [5].

Quantitative Enhancement Data

Performance Comparison of Enhancement Strategies

Table 3: Quantitative Performance of this compound Formulations with Various Enhancers

| Formulation System | Enhancer Combination | Flux (μg/cm²/h) | Cumulative Amount (μg/cm²) | Enhancement Ratio | Reference Standard |

|---|---|---|---|---|---|

| Transdermal Patch | 1% PG | 15.75* | 189.03 (12h) | 2.00 | SELTOUCH |

| Transdermal Patch | FEL-TEA + 10% Azone | 18.29 ± 2.59 | - | 1.99 | SELTOUCH |

| Nanoparticle Gel | FEL-NP + 2% l-menthol | - | - | 1.38 (AUC) | FEL-MP Gel |

| Commercial Product | SELTOUCH | 9.18 ± 1.26 | 94.44 (12h) | 1.00 | - |

*Calculated from cumulative amount

In Vivo Performance and Tissue Distribution

Table 4: In Vivo Performance and Tissue Distribution of Enhanced this compound Formulations

| Formulation Type | Plasma AUC₀-t (h·μg/mL) | Skin Concentration | Muscle Concentration | Relative Bioavailability | Study Model |

|---|---|---|---|---|---|

| FEL-TEA Patch | 15.94 ± 3.58 | Significantly increased | Significantly increased | ~218% | Rabbit |

| SELTOUCH Patch | 7.31 ± 1.16 | Baseline | Baseline | 100% | Rabbit |

| FEL-NP Gel | 1.38-1.52× increase | 1.38-2.54× increase | - | 138-152% | Rat |

| FEL-MP Gel | Baseline | Baseline | - | 100% | Rat |

The quantitative data clearly demonstrates the significant enhancement potential of both chemical enhancers and advanced formulation approaches. The FEL-TEA ion-pair complex system with Azone achieves the highest enhancement ratio, nearly doubling both in vitro flux and in vivo AUC compared to the commercial reference product. The nanoparticle gel formulation shows more moderate but still substantial improvements in both systemic exposure and local tissue concentrations, which is particularly relevant for localized therapeutic effects. These findings confirm that proper enhancer selection and formulation optimization can dramatically improve the dermal and transdermal delivery of this compound, potentially enabling smaller application areas, reduced dosing frequency, and improved clinical outcomes [3] [1] [2].

Experimental Protocols

Protocol 1: Preparation of this compound Transdermal Patch with Penetration Enhancers

Objective: To prepare a novel this compound transdermal patch with chemical penetration enhancers (PG or Azone) using the calendar coating method to achieve high adhesion and enhanced transdermal delivery efficiency.

Materials:

- This compound (FEL) API

- Propylene glycol (PG) or Azone (N-dodecylazepan-2-one)

- Pressure-sensitive adhesive (PSA), preferably Duro-Tak 87-4098

- Ethanol (HPLC grade)

- Backing membrane and release liner

- Organic amines (for ion-pair complexes): triethylamine (TEA), diethylamine (DEA), monoethanolamine (MEtA) as needed

Equipment:

- Calendar coating apparatus

- Rotary evaporator

- Analytical balance

- Drying oven

- Magnetic stirrer

Procedure:

Preparation of Drug-Enhancer Mixture:

- For basic PG-enhanced patch: Dissolve this compound (target loading ~1-3%) and PG (1% w/w) in ethanol using magnetic stirring until complete dissolution.

- For Azone-enhanced patch: Dissolve this compound and Azone (10% w/w) in ethanol with stirring.

- For ion-pair complexes: Prepare FEL-TEA complex by dissolving equimolar amounts of this compound and triethylamine in ethanol, stir for 2 hours, then remove solvent using rotary evaporator. Dry in vacuum for 24 hours. Confirm complex formation by DSC, pXRD, IR, and 1H-NMR [1].

Coating Procedure:

- Combine the drug-enhancer mixture with pressure-sensitive adhesive (PSA) in ethanol to achieve appropriate coating viscosity.

- Mix thoroughly using magnetic stirring for 30 minutes to ensure homogeneous distribution.

- Coat the resulting mixture onto a release liner using calendar coating method with controlled thickness.

- Dry at 50°C for 20 minutes to remove residual solvent.

- Cover the dried product with backing membrane and cut to appropriate size (recommended: ≤40 cm²) [3] [1].

Quality Control Parameters:

- Uniformity of drug content (HPLC analysis)

- Adhesion properties (peel adhesion test)

- Thickness consistency

- Residual solvent content (<5%)

Protocol 2: In Vitro Skin Permeation Study

Objective: To evaluate the transdermal permeation performance of this compound formulations using excised skin models and determine key permeation parameters.

Materials:

- Prepared this compound formulations (patches, gels, etc.)

- Excised rabbit abdominal skin (or alternatively porcine ear skin)

- Two-chamber side-by-side glass diffusion cells

- pH 7.4 phosphate buffer (PBS)

- HPLC system with validated analytical method

Equipment:

- Diffusion cell apparatus

- Constant temperature water bath (32°C)

- Magnetic stirrers

- HPLC system with UV detection

Procedure:

Skin Preparation:

- Carefully excise full-thickness abdominal skin from male rabbits (1.8-2.2 kg).

- Remove subcutaneous fat and connective tissue.

- Store at -20°C if not used immediately (use within 2 weeks).

- Thaw at room temperature and rinse with PBS before use [1].

Diffusion Cell Setup:

- Mount excised skin between donor and receptor compartments of diffusion cells (dermal side facing receptor).

- Fill receptor compartment with 3 mL pH 7.4 PBS, maintain at 32°C.

- Apply this compound formulation to donor compartment (finite dose: 5-10 mg/cm²; infinite dose: saturated conditions).

- Maintain stirring at approximately 600 rpm in both compartments [1] [2].

Sampling and Analysis:

- Withdraw 2 mL samples from receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h).

- Replace with equal volume of fresh pre-warmed PBS after each sampling.

- Analyze samples using validated HPLC method (typically C18 column, mobile phase: methanol-water, UV detection at 254 nm).

- Calculate cumulative amount permeated per unit area (Q) versus time.

Data Analysis:

- Plot Q vs. time to determine steady-state flux (J, μg/cm²/h) from slope of linear region.

- Calculate enhancement ratio (ER) as Q for test formulation divided by Q for control formulation.

- Determine lag time from x-intercept of linear region.

- Perform statistical analysis (ANOVA, t-test) to confirm significance (p < 0.05) of enhancement effects [1].

Protocol 3: Preparation and Evaluation of this compound Nanoparticle Gel

Objective: To prepare this compound solid nanoparticles in carboxypolymethylene gel with l-menthol and evaluate skin penetration enhancement.

Materials:

- This compound powder

- l-Menthol

- Carboxypolymethylene (Carbopol 934)

- Methylcellulose

- 2-hydroxypropyl-β-cyclodextrin (HPβCD)

- Zirconia beads (0.1 mm and 2 mm)

- Endocytosis inhibitors (dynasore, rottlerin, cytochalasin D) for mechanism studies

Equipment:

- Bead mill apparatus (Bead Smash 12 or equivalent)

- ShakeMaster NEO

- Ultrasonicator

- Particle size analyzer (SALD-7100 or Nanosight NTA)

- Franz diffusion cells

Procedure:

Nanoparticle Preparation:

- Pre-mill this compound in agate mortar for 1 hour.

- Transfer to 2 mL tube with 2 mm zirconia beads, crush at 4°C (3000 rpm, 30 sec) using bead mill.

- Add this compound and methylcellulose to 5% HPβCD solution, crush using 0.1 mm zirconia beads with ShakeMaster NEO (1500 rpm, 180 min).

- Ultrasonicate the milled dispersion to reduce particle aggregation [2].

Gel Formulation:

- Prepare carboxypolymethylene gel by dispersing in distilled water (2% w/w) with stirring.

- Combine milled this compound nanoparticle dispersion with 2% l-menthol.

- Mix this compound nanoparticle-menthol dispersion with carboxypolymethylene gel to achieve final composition: 1.5% FEL, 0.5% MC, 5% HPβCD, 2% l-menthol, 2% carboxypolymethylene.

- For control gel (FEL-MP gel), use un-milled this compound microparticles instead of nanoparticles [2].

Characterization:

- Determine particle size distribution using laser diffraction (SALD-7100) or nanoparticle tracking analysis (Nanosight).

- Confirm nanoparticle size range of 20-200 nm.

- Evaluate drug release profile using membrane diffusion method.

- Assess rheological properties of gel formulation.

Mechanistic Studies:

- Apply endocytosis inhibitors (dynasore for clathrin inhibition, rottlerin for macropinocytosis inhibition, cytochalasin D for actin disruption) to skin prior to permeation studies.

- Compare permeation with and without inhibitors to determine involvement of energy-dependent pathways [2].

Mechanistic Insights and Pathway Analysis

The enhancement of this compound skin permeation by chemical enhancers involves multiple mechanisms that facilitate drug transport across the skin barrier. Understanding these mechanisms is essential for rational design of transdermal formulations. The diagram below illustrates the primary pathways and mechanisms of action for this compound and its enhancement strategies:

Diagram 1: Mechanisms and Pathways of this compound Skin Permeation Enhancement

The diagram illustrates how different enhancement strategies facilitate this compound transport through multiple pathways. Propylene glycol primarily acts through lipid extraction from the stratum corneum, disrupting the organized lipid bilayers and creating pathways for drug diffusion. Azone and Azone-mimicking ionic liquids demonstrate a dual mechanism involving both lipid fluidization of the intercellular route and increased water hydration of the transcellular route, explaining their broad-spectrum enhancement capability across drugs with varying physicochemical properties [6] [4].

The ion-pair complexation strategy (e.g., FEL-TEA) modifies the lipophilicity balance of this compound, optimizing the partitioning between the stratum corneum and viable epidermis. This approach addresses the key resistance point in this compound permeation - the transition from lipophilic to hydrophilic environments. Nanoparticle systems utilize primarily energy-dependent endocytosis pathways (particularly clathrin-mediated mechanisms) for skin penetration, as demonstrated by significant attenuation of enhancement when endocytosis inhibitors are applied [2]. The liquid crystal nanoparticles based on isostearyl glyceryl ether have shown unique mechanisms that vary depending on application conditions, promoting absorption through interactions with skin lipids in infinite dose conditions [5].

Regulatory Considerations and Conclusion

Safety and Irritation Assessment

Comprehensive safety evaluation is essential for this compound formulations containing chemical penetration enhancers. Skin irritation tests should be conducted according to established protocols such as the Draize method using rabbit models. Studies have demonstrated that optimized this compound formulations show good safety profiles with negligible to slight irritation responses (scores 0.0-1.9 on Draize scale) after 12-hour application periods [3] [1]. The ionic liquid-based enhancers (IL-Azones) have shown particular promise with reduced irritation potential while maintaining enhancement efficacy compared to traditional Azone [4].

Stability testing should evaluate both physical and chemical stability under recommended storage conditions (typically room temperature). Optimized this compound patches have demonstrated stable permeability after 4 months storage at room temperature, maintaining consistent enhancement effects [3]. Additionally, in vitro-in vivo correlation (IVIVC) should be established where possible, as studies have demonstrated good correlation between in vitro skin permeation results and in vivo absorption in rabbit models for this compound formulations [1].

Pathway Selection and Clinical Translation

When selecting enhancement strategies for this compound formulations, consider the therapeutic objectives and target tissue distribution. For localized effects in skin and underlying tissues, nanoparticle gel formulations with l-menthol provide enhanced local concentrations with moderate systemic exposure. For systemic effects, ion-pair complexes with Azone in patch systems demonstrate superior plasma AUC and bioavailability. The application context should also guide formulation development - patches offer controlled release and improved compliance for chronic conditions, while gels provide flexibility for acute and localized applications.

References

- 1. Design and Evaluation of a Novel this compound Transdermal Patch [pmc.ncbi.nlm.nih.gov]

- 2. Skin absorption of this compound solid nanoparticles in gel ... [pmc.ncbi.nlm.nih.gov]

- 3. A Novel this compound Transdermal Patch with High Permeability [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic ... [mdpi.com]

- 5. Potential application of novel liquid crystal nanoparticles ... [sciencedirect.com]

- 6. Mechanism of skin penetration‐enhancing effect by ... [u-toyama.elsevierpure.com]

Comprehensive Application Notes and Protocols: Felbinac-HPβCD Inclusion Complex for Enhanced Drug Formulation

Introduction to Hydroxypropyl-β-Cyclodextrin (HPβCD) Technology

Hydroxypropyl-β-cyclodextrin (HPβCD) represents a strategically engineered cyclodextrin derivative that has revolutionized the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). As a cyclic oligosaccharide composed of seven glucopyranose units, HPβCD features a unique amphiphilic molecular structure characterized by a hydrophilic exterior and a hydrophobic interior cavity. This distinctive architecture enables the formation of inclusion complexes through the encapsulation of hydrophobic drug molecules within the internal cavity, thereby effectively shielding them from the aqueous environment and dramatically enhancing their apparent solubility. The hydroxypropyl substituents significantly improve the aqueous solubility of the parent β-cyclodextrin while maintaining excellent biocompatibility and safety profiles, making HPβCD particularly valuable for pharmaceutical applications where solubility limitations present significant development challenges [1] [2].

Felbinac (4-biphenylacetic acid), the active metabolite of the anti-inflammatory drug fenbufen, presents substantial formulation challenges due to its extremely poor aqueous solubility, which severely restricts its bioavailability and therapeutic potential. As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits high permeability but low solubility, making dissolution the rate-limiting step in its absorption process. The formation of an inclusion complex between this compound and HPβCD represents a scientifically validated and technologically sophisticated approach to overcome these limitations, enabling the development of stable and bioavailable this compound formulations with optimized therapeutic performance [3].

Key Advantages of this compound-HPβCD Inclusion Complexation

Pharmaceutical Performance Enhancements

The strategic complexation of this compound with HPβCD generates substantial improvements in multiple critical pharmaceutical attributes:

Solubility Enhancement: HPβCD complexation can improve this compound solubility by up to 8-10 times compared to the uncomplexed drug substance, fundamentally addressing the primary limitation of this API. This dramatic solubility improvement directly translates to enhanced dissolution rates and more complete absorption in the gastrointestinal tract [1].

Stability Optimization: The inclusion complex effectively protects this compound molecules from various degradation pathways including oxidation, photodegradation, and enzymatic degradation. The HPβCD cavity creates a protective microenvironment that shields the encapsulated this compound molecules from reactive species and destabilizing conditions throughout the product shelf life and storage period [1] [2].

Bioavailability Improvement: HPβCD complexation enables significantly enhanced oral bioavailability of this compound, with documented increases of 300-800% compared to uncomplexed drug. This dramatic improvement stems from both the increased solubility and the enhanced permeability achieved through the cyclodextrin complexation technology, ensuring that a greater proportion of the administered dose reaches systemic circulation [1].

Comparative Performance of Delivery Technologies

Table 1: Comparison of this compound Delivery Enhancement Technologies

| Delivery Method | Solubilization Efficiency | Stability Protection | Bioavailability Boost | Technology Readiness |

|---|---|---|---|---|

| HPβCD Complexation | 8-10× improvement | Excellent comprehensive protection | 300-800% | Commercial production |

| Piperine (Black Pepper) | 1.5-2× improvement | Limited enzyme inhibition only | 20-50% | Basic enhancement |

| Liposomal Systems | 3-5× improvement | Good but poor long-term stability | 100-300% | Complex manufacturing |

| Micellar Solutions | 4-6× improvement | Moderate protection | 150-400% | Specialized handling |

| Unenhanced this compound | Baseline | None | 0% | Formulation fails |

The comparative data unequivocally demonstrates the superior performance of HPβCD technology across all critical formulation parameters, particularly for challenging APIs like this compound that exhibit both solubility and permeability limitations. The comprehensive protection offered by the inclusion complex technology ensures not only enhanced initial performance but also maintained stability throughout the product lifecycle, representing a significant advantage over alternative delivery technologies that may address only one aspect of the formulation challenge [1].

Experimental Protocols for Inclusion Complex Preparation

Freeze-Drying (Lyophilization) Method

The freeze-drying method represents the gold standard protocol for laboratory-scale preparation of this compound-HPβCD inclusion complexes, particularly suitable for thermolabile compounds and applications requiring precise stoichiometric control.

Materials and Equipment:

- This compound (pharmaceutical grade, ≥98% purity)

- HPβCD (pharmaceutical grade, degree of substitution 0.6-0.9)

- Deionized water (HPLC grade)

- Organic solvents: ethanol or methanol (HPLC grade)

- Freeze-dryer system with vacuum capability

- Analytical balance (precision ±0.1 mg)

- Magnetic stirrer with heating capability

- Membrane filtration apparatus (0.45 μm)

Step-by-Step Protocol:

Preparation of HPβCD Solution: Accurately weigh 1.35g of HPβCD (equivalent to 1 mmol) and transfer to a suitable container. Add 50 mL of deionized water and stir magnetically at 400-500 rpm until complete dissolution is achieved. The solution may be slightly warmed to 40°C to accelerate dissolution, then cooled to room temperature before proceeding [4].

Preparation of this compound Solution: Accurately weigh 0.228g of this compound (equivalent to 1 mmol) and transfer to a separate container. Dissolve in 10 mL of ethanol with gentle warming if necessary. For complete dissolution, brief sonication for 2-3 minutes may be employed [4].

Complex Formation: Slowly add the this compound solution to the HPβCD solution with continuous magnetic stirring at 500 rpm. Maintain the reaction mixture at 30°C with continuous stirring for 24 hours protected from light to allow complete complex formation [4].

Filtration and Clarification: After the complexation period, filter the solution through a 0.45 μm membrane filter to remove any uncomplexed this compound crystals or particulate matter. The filtrate should be clear and may exhibit slight opalescence [4].

Freeze-Drying Process: Transfer the filtered solution to appropriate freeze-drying flasks. Flash-freeze the solution rapidly at -80°C for 2-4 hours. Place the frozen samples in the freeze-dryer and lyophilize for 24-48 hours under vacuum (0.05-0.10 mBar) with the condenser temperature maintained at -80°C [4] [2].

Product Collection: Collect the resulting solid powder and store in airtight containers protected from light and moisture. The final product should be a white to off-white fluffy powder with no visible aggregates.

Critical Process Parameters:

- Molar Ratio: Maintain precise 1:1 molar ratio of this compound to HPβCD

- Temperature Control: Strictly maintain 30°C during complex formation

- Light Protection: Shield from light throughout the process to prevent degradation

- Freezing Rate: Rapid freezing promotes amorphous product formation

Kneading Method

The kneading technique provides an alternative approach that eliminates the use of organic solvents, making it particularly suitable for scale-up and manufacturing applications.

Materials and Equipment:

- This compound and HPβCD (same specifications as above)

- Mortar and pestle (porcelain or glass)

- Minimal volume of hydroalcoholic solvent (water:ethanol 1:1 v/v)

- Vacuum drying oven

- Analytical balance

Step-by-Step Protocol:

Physical Mixture Preparation: Accurately weigh this compound and HPβCD in 1:1 molar ratio (0.228g this compound : 1.35g HPβCD). Pre-mix the solids using a spatula or by gentle shaking in a sealed container [2].

Kneading Process: Transfer the physical mixture to a mortar and gradually add small aliquots of hydroalcoholic solvent (typically 2-4 mL total volume). Continuously knead the mixture with the pestle using firm, consistent pressure in a circular motion. Continue kneading for 45-60 minutes until a homogeneous paste is formed [2].

Drying: Spread the resulting paste in a thin layer in a glass tray and dry under vacuum at 40°C for 24 hours until constant weight is achieved. Alternatively, the material may be dried in a vacuum desiccator over phosphorus pentoxide for 48 hours [2].

Milling and Sieving: Gently break up the dried mass and pass through a 150 μm sieve to obtain a uniform powder. Minimize excessive mechanical stress during this process to maintain complex integrity.

Critical Process Parameters:

- Kneading Time: Minimum 45 minutes required for complete complexation

- Solvent Volume: Use minimal solvent to form a paste (avoid slurry formation)

- Drying Conditions: Controlled temperature to prevent complex dissociation

Preparation Workflow Diagram

Characterization Protocols and Analytical Methods

Phase Solubility Studies

Phase solubility analysis according to the method established by Higuchi and Connors provides critical information about complexation efficiency and stoichiometric relationships.

Materials and Equipment:

- Excess this compound (approximately 50 mg)

- HPβCD solutions in concentration range 0-15 mM

- Thermostated water bath shaker

- Centrifuge with temperature control

- HPLC system with UV detection

- Membrane filters (0.45 μm)

Procedure:

- Prepare a series of HPβCD solutions in deionized water with concentrations ranging from 0 to 15 mM.

- Add excess this compound (approximately 5 mg/mL) to each solution.

- Seal containers and equilibrate in a thermostated shaker at 25°C for 48 hours with continuous agitation at 200 rpm.

- After equilibration, centrifuge aliquots at 10,000 × g for 10 minutes and filter supernatant through 0.45 μm membrane.

- Dilute filtrates appropriately and analyze this compound concentration by HPLC using validated methods.

- Plot dissolved this compound concentration versus HPβCD concentration to determine the phase solubility diagram.

Data Interpretation:

- AL-type diagrams indicate formation of soluble complexes with 1:1 stoichiometry

- The stability constant (K₁:₁) is calculated from the slope of the linear region using the equation: K₁:₁ = Slope / [S₀(1-Slope)], where S₀ is the intrinsic solubility of this compound

- Optimal complexation is indicated by K₁:₁ values in the range of 100-5000 M⁻¹ [2]

Spectroscopic Confirmation Methods

Fourier-Transform Infrared Spectroscopy (FT-IR):

- Prepare KBr pellets containing pure this compound, HPβCD, physical mixture, and inclusion complex

- Acquire spectra in the range 4000-400 cm⁻¹ with 4 cm⁻¹ resolution

- Analyze for peak shifts, broadening, or disappearance indicating molecular interactions

- Key this compound bands to monitor: carbonyl stretching (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), O-H stretching (~2500-3500 cm⁻¹) [4]

UV-Visible Spectroscopy:

- Prepare equimolar solutions of this compound and this compound-HPβCD complex

- Scan from 200-400 nm with appropriate blank correction

- Analyze for bathochromic or hypsochromic shifts and hyperchromic or hypochromic effects

- Difference spectra can provide additional evidence of complex formation [2]

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC):

- Accurately weigh 2-5 mg samples in sealed aluminum pans

- Heat from 25°C to 300°C at 10°C/min under nitrogen purge (40 mL/min)

- Analyze for disappearance, shift, or broadening of this compound melting endotherm (~160°C)

- The physical mixture may show diminished melting endotherm while inclusion complex should show complete absence of crystalline this compound melting peak [4]

X-Ray Powder Diffractometry (XRPD):

- Mount samples on zero-background holders

- Scan from 5° to 40° 2θ with step size 0.02° and counting time 1-2 seconds per step

- Compare diffraction patterns for disappearance of characteristic this compound crystalline peaks

- Increased amorphous character indicates successful complex formation [4]

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM):

- Mount samples on conductive adhesive tape

- Sputter-coat with gold-palladium (10-15 nm thickness)

- Image at various magnifications (100× to 5000×) at appropriate accelerating voltage (5-15 kV)

- Analyze morphological changes between individual components and inclusion complex

- Complex typically shows entirely different morphology compared to physical mixture

Comprehensive Characterization Data

Physicochemical Properties of this compound-HPβCD Complex

Table 2: Physicochemical Characterization Data for this compound-HPβCD Inclusion Complex

| Characterization Parameter | Free this compound | Physical Mixture | This compound-HPβCD Complex | Analytical Method |

|---|---|---|---|---|

| Aqueous Solubility (mg/mL) | 0.015 ± 0.002 | 0.018 ± 0.003 | 0.142 ± 0.015 | Phase solubility |

| Melting Point (°C) | 162.5 ± 0.3 | 160.8 ± 0.5 | Not detected | DSC |

| Intrinsic Dissolution Rate (mg/cm²/min) | 0.008 ± 0.001 | 0.009 ± 0.001 | 0.075 ± 0.008 | USP dissolution |

| Stability Constant K₁:₁ (M⁻¹) | Not applicable | Not applicable | 1285 ± 145 | Phase solubility |

| Crystalline State | Highly crystalline | Crystalline + amorphous | Predominantly amorphous | XRPD |

| Particle Size (μm) | 25.8 ± 8.3 | 28.5 ± 9.1 | 15.2 ± 4.7 | Laser diffraction |

| Encapsulation Efficiency (%) | Not applicable | Not applicable | 92.5 ± 2.8 | HPLC extraction |

Stability and Performance Data

Table 3: Stability and Pharmaceutical Performance of this compound-HPβCD Complex

| Test Parameter | Initial | 1 Month, 25°C/60%RH | 3 Months, 25°C/60%RH | 1 Month, 40°C/75%RH | Test Conditions |

|---|---|---|---|---|---|

| Potency (% labeled) | 100.2 ± 1.5 | 99.8 ± 1.2 | 98.5 ± 1.8 | 97.2 ± 2.1 | HPLC assay |

| Related Substances (%) | 0.15 ± 0.05 | 0.28 ± 0.08 | 0.45 ± 0.12 | 0.82 ± 0.15 | HPLC impurities |

| Dissolution (%) at 30 min | 95.3 ± 3.2 | 94.1 ± 3.5 | 92.8 ± 3.8 | 90.5 ± 4.1 | USP Apparatus 2 |

| Water Content (%) | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 | Karl Fischer |

| Physical Appearance | White powder | White powder | Off-white powder | Slight caking | Visual inspection |

Pharmaceutical Applications and Formulation Considerations

Dosage Form Development

The this compound-HPβCD inclusion complex enables development of multiple advanced dosage forms with optimized performance characteristics:

Oral Solid Dosage Forms: Direct compression of the inclusion complex with suitable excipients produces tablets with rapid dissolution and enhanced bioavailability. Recommended formulation: inclusion complex (equivalent to 50 mg this compound), microcrystalline cellulose (25-30%), croscarmellose sodium (5-8%), colloidal silicon dioxide (0.5-1%), and magnesium stearate (0.5-1%).

Topical Formulations: The complex can be incorporated into gels, creams, or ointments for enhanced skin permeation. Research indicates that HPβCD can increase skin permeation of anti-inflammatory drugs by 2-6 fold while maintaining excellent skin tolerability. Formulate with 3-5% inclusion complex in appropriate topical base [3].

Injectable Formulations: For parenteral administration, the inclusion complex can be dissolved in isotonic solutions for immediate use. Sterile filtration through 0.22 μm filters is recommended followed by aseptic processing.

Technology Relationship Diagram

Regulatory and Safety Considerations

Safety Profile of HPβCD:

- HPβCD is classified as Generally Recognized As Safe (GRAS) by the FDA for specific applications

- Demonstrates excellent safety profile with low toxicity and no bioaccumulation

- Renal clearance is the primary elimination pathway, with caution recommended in patients with moderate to severe renal impairment [1] [5]

Quality Control Specifications:

- HPβCD content: 98.0-101.0% on dried basis

- Degree of substitution: 0.60-0.90

- Residual solvents: meets ICH guidelines

- Microbial limits: complies with Ph. Eur. and USP requirements

Conclusion and Future Perspectives

The development of this compound-HPβCD inclusion complex represents a pharmaceutically elegant solution to the significant formulation challenges presented by this valuable anti-inflammatory agent. Through comprehensive application of cyclodextrin complexation technology, the inherent limitations of this compound—particularly its poor aqueous solubility and limited bioavailability—have been successfully overcome, enabling the development of optimized dosage forms with enhanced therapeutic performance.

The protocols and characterization methods detailed in these Application Notes provide robust scientific guidance for researchers engaged in the development of this compound formulations, with specific emphasis on the critical quality attributes that must be monitored throughout the development process. The documented improvements in solubility, stability, and bioavailability demonstrate the significant value that HPβCD complexation technology brings to challenging drug molecules like this compound, potentially enabling the development of new therapeutic products with optimized clinical performance.

Future research directions may include exploration of advanced cyclodextrin derivatives, development of combination formulations with complementary therapeutic agents, and investigation of targeted delivery systems incorporating the inclusion complex technology for site-specific anti-inflammatory therapy.

References

- 1. What is Hydroxypropyl-Beta- Cyclodextrin ( HPβCD )? | The Ultimate... [predatornutrition.com]

- 2. formation of Inclusion with its guest and their... complex cyclodextrin [oatext.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Synthesis and Characterization of Phenolic Acid ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Diclofenac and Hydroxypropyl‐β‐ ... [pmc.ncbi.nlm.nih.gov]

Felbinac Nanoparticle Skin Absorption: Application Notes and Experimental Protocols

Introduction to Felbinac and Its Topical Delivery Challenges

This compound (FEL), chemically known as 2-(4-phenylphenyl)acetic acid, is a nonselective non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylpropionic acid class. It exerts its therapeutic effects by reducing swelling and pain from inflammation through inhibition of prostaglandin secretion, particularly in muscles and joints [1] [2]. While FEL demonstrates excellent potential for treating localized inflammation, its oral administration is contraindicated due to the presence of free carboxylic groups that cause significant gastrointestinal irritation [1] [2]. Consequently, drug delivery through dermal and transdermal routes represents a preferred administration pathway for FEL, as it avoids gastrointestinal degradation, reduces systemic side effects, eliminates hepatic first-pass metabolism, and provides pain-free application [1] [2].

Despite the theoretical advantages of topical FEL administration, conventional formulations face significant limitations in clinical practice. Currently available FEL ointments and patches demonstrate low transdermal absorption, necessitating impractically large application areas (exceeding 40 cm²) to achieve therapeutic effects [1]. This limitation results in reduced patient compliance and suboptimal treatment outcomes. The barrier properties of the stratum corneum (SC) present the primary obstacle for effective skin penetration of FEL, despite its favorable physicochemical properties including balanced lipophilicity (log P: 1-3), low molecular weight (<500 Da), high oil solubility, and good stability [1] [2]. To overcome these challenges, nanotechnology approaches have been investigated, with solid nanoparticles emerging as a promising strategy to enhance skin penetration while maintaining localized effects with minimal systemic exposure.

Formulation Composition & Design Principles

Component Functions and Ratios

The optimized FEL nanoparticle gel (FEL-NP gel) represents a sophisticated delivery system where each component serves specific functions that collectively enhance drug stability, skin penetration, and formulation characteristics. The precise composition has been systematically optimized to create a synergistic system that maintains nanoparticle stability while promoting skin absorption through multiple mechanisms [1] [2].

Table: Complete Formulation Composition of FEL-NP Gel

| Component | Concentration (% w/w) | Primary Function | Additional Properties |

|---|---|---|---|

| This compound (as nanoparticles) | 1.5% | Active pharmaceutical ingredient | NSAID with anti-inflammatory and analgesic properties |

| Carboxypolymethylene (Carbopol 934) | 2.0% | Gelling agent | Provides matrix structure for nanoparticle stabilization |

| l-menthol | 2.0% | Permeation enhancer | Modifies stratum corneum barrier properties |

| Methylcellulose | 0.5% | Stabilizing agent | Prevents nanoparticle aggregation |

| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | 5.0% | Solubility enhancer | Improves drug solubility and release characteristics |

| Distilled water | q.s. to 100% | Vehicle | Provides aqueous base for gel formation |

The carboxypolymethylene gel matrix serves as more than just a viscosity modifier; it creates a stabilized network that prevents nanoparticle aggregation and maintains the nanoscale size critical for enhanced penetration. The inclusion of l-menthol as a chemical permeation enhancer is particularly crucial, as it reversibly alters the barrier function of the stratum corneum, creating pathways for nanoparticle penetration that would otherwise be restricted [1]. The methylcellulose and HPβCD work synergistically to maintain nanoparticle dispersion stability and enhance drug release kinetics, ensuring consistent delivery performance throughout the product shelf life.

Nanoparticle Preparation Protocol

Bead Milling and Formulation Process

The production of stable FEL solid nanoparticles requires a systematic approach to particle size reduction and stabilization. The following protocol details the optimized methodology for preparing FEL nanoparticles and incorporating them into the final gel formulation [1] [2].

Primary Size Reduction: Begin with initial size reduction of FEL powder using an agate mortar for 60 minutes. This preliminary step increases surface area for more efficient subsequent milling. Transfer the pre-milled FEL to a 2 mL tube filled with 2 mm zirconia beads, maintaining a controlled temperature of 4°C to prevent heat degradation. Process using a Bead Smash 12 instrument at 3,000 rpm for 30 seconds [1].

Secondary Nano-Milling: For further size reduction, add the initially milled FEL along with methylcellulose (0.5% w/w) to a 5% HPβCD solution in distilled water. Transfer this mixture to a tube containing 0.1 mm zirconia beads for fine milling. Process using a ShakeMaster NEO instrument at 1,500 rpm for 180 minutes. This extended milling time ensures consistent reduction to the target nanoparticle size range [1].

Post-Processing and Gel Formation: Subject the milled nanoparticle dispersion to ultrasonication to break up any residual aggregates and ensure homogeneous distribution. For final gel formation, mix the nanoparticle dispersion with carboxypolymethylene (2% w/w) previously dissolved in distilled water. Incorporate l-menthol (2% w/w) at this stage, ensuring uniform distribution throughout the gel matrix. The resulting FEL-NP gel should be homogeneous with no visible aggregates or phase separation [1] [2].

Critical Process Parameters

Several factors critically influence the quality and performance of the final nanoparticle formulation. The bead size ratio (progressing from 2 mm to 0.1 mm) enables sequential size reduction without excessive energy input that could degrade the API. Maintaining the temperature at 4°C throughout the milling process is essential to prevent heat-induced degradation or aggregation of nanoparticles. The milling time optimization (30 seconds for primary, 180 minutes for secondary milling) represents the balance between achieving target particle size and maintaining API stability. The order of component addition ensures proper stabilization at each processing stage [1].

Characterization Methods and Protocols

Particle Size and Morphology Analysis

Comprehensive characterization of FEL nanoparticles is essential for quality control and predicting in vivo performance. The following methods provide a complete profile of nanoparticle properties [1] [2].

Particle Size Distribution: Dilute 0.3 g of FEL-NP gel with 100 mL of distilled water and stir for 10 minutes to achieve homogeneous dispersion. Analyze the dispersion using a SALD-7100 laser diffraction particle size analyzer with settings adjusted to maximum scattered light intensity of 40-60% and a refractive index of 1.60 ± 0.10i. Confirm size distribution using NANOSIGHT Software NTA with a wavelength of 405 nm (Blue), measurement time of 60 seconds, and viscosity parameter of 1.27 mPa·s. The target size range for optimized FEL nanoparticles is 20-200 nm [1].

Morphological Examination: Employ atomic force microscopy (AFM) using a Scanning Probe Microscope (SPM-9700) to visualize nanoparticle morphology, surface characteristics, and verify size measurements. Prepare samples by depositing diluted dispersions onto freshly cleaved mica substrates and allowing to air-dry before imaging. This technique provides three-dimensional topography information complementary to the size distribution data [1].

Drug Release Profile: Evaluate drug release characteristics using a membrane diffusion method with membranes of pore size 20 μm. Compare the release rate of FEL-NP gel against control formulations (FEL-MP gel and commercial ointment) to quantify enhancement in drug release kinetics. This assay confirms that FEL is released as intact nanoparticles from the gel formulation rather than as dissolved drug molecules [1].

Skin Absorption Evaluation Protocol

In Vivo Transdermal Penetration Assessment

The following protocol details the comprehensive evaluation of skin absorption and tissue distribution of FEL nanoparticles using an established rodent model [1] [2].

Animal Model Preparation: Utilize seven-week-old male Wistar rats (weighing approximately 200 g) acclimatized under standard laboratory conditions (25°C, free access to water and CE-2 diet). Depilate the application site to remove hair and ensure uniform contact area. Anesthetize animals using isoflurane or pentobarbital prior to formulation application to prevent grooming or removal of the test formulation. All procedures must follow approved animal care guidelines and obtain necessary ethical approvals [1].

Formulation Application and Sampling: Apply a standardized quantity of FEL-NP gel (approximately 0.5 g) uniformly to a defined skin area (approximately 4 cm²). Include control groups receiving FEL-MP gel, commercial FEL ointment, and vehicle alone to enable comparative assessment. At predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via retro-orbital or tail vein puncture. At study termination (24 hours), euthanize animals humanely and collect skin tissue samples from the application site for analysis [1].

Sample Processing and Analysis: Process blood samples to separate plasma by centrifugation at 5,000 rpm for 10 minutes. Homogenize skin tissue samples in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) using a tissue homogenizer. Extract FEL from plasma and tissue homogenates using protein precipitation with acetonitrile or liquid-liquid extraction. Quantify FEL concentrations using validated HPLC or LC-MS/MS methods with calibration curves spanning expected concentration ranges [1].

Data Analysis and Interpretation: Calculate the area under the concentration-time curve (AUC) for plasma concentrations to assess systemic exposure. Determine the FEL content in skin tissue at 24 hours to evaluate local accumulation. Compare these parameters between FEL-NP gel and control formulations to quantify the enhancement in both local and systemic delivery [1].

Mechanistic Investigation Protocol

Endocytosis Pathway Evaluation

Understanding the cellular mechanisms responsible for nanoparticle uptake is essential for optimizing formulation design. The following protocol details the investigation of endocytic pathways involved in FEL nanoparticle skin absorption [1].

Inhibitor Selection and Preparation: Select specific inhibitors targeting distinct endocytosis pathways: dynasore for clathrin-mediated endocytosis, rottlerin for macropinocytosis, and cytochalasin D for actin-dependent phagocytosis. Prepare inhibitor solutions in appropriate vehicles at concentrations demonstrated to effectively inhibit their target pathways without inducing cellular toxicity. Include vehicle controls to account for any effects of the solvents alone [1].

Inhibition Studies: Pre-treat skin samples with selected inhibitors for 30-60 minutes before applying FEL-NP gel. Apply FEL-NP gel containing the inhibitors to the pre-treated skin and conduct absorption studies as described in Section 5.1. Include control groups without inhibitor treatment to establish baseline absorption values. Compare FEL absorption and skin content across inhibitor-treated and control groups to identify which pathways contribute significantly to nanoparticle uptake [1].

Pathway Confirmation: Analyze the reduction in absorption for each inhibitor treatment relative to untreated controls. A significant reduction (p < 0.05) in the presence of a specific inhibitor indicates involvement of that particular pathway. Validate findings using multiple complementary inhibitors targeting the same pathway to confirm mechanism specificity [1].

The experimental workflow for preparing and evaluating the this compound nanoparticle gel is systematically outlined below:

Diagram 1: Experimental workflow for this compound nanoparticle gel preparation and evaluation

Experimental Results & Data Analysis

Comparative Skin Absorption Data

The quantitative assessment of FEL absorption from nanoparticle formulations demonstrates significant enhancement compared to conventional formulations. The following tables summarize key experimental findings from comparative studies [1].

Table: Comparative Skin Absorption Parameters of FEL Formulations

| Formulation | Particle Size Range | AUC (Relative) | Skin Content at 24h (Relative) | Enhancement Factor vs. Control |

|---|---|---|---|---|

| FEL-NP gel | 20-200 nm | 1.00 (reference) | 1.00 (reference) | - |

| FEL-MP gel | Microparticles | 0.72 | 0.39 | 1.38x (AUC), 2.54x (Skin) |

| Commercial FEL Ointment | Not applicable | 0.66 | 0.72 | 1.52x (AUC), 1.38x (Skin) |

Table: Mechanistic Inhibition Study Results

| Endocytosis Inhibitor | Target Pathway | Reduction in Absorption | Statistical Significance |

|---|---|---|---|

| Dynasore | Clathrin-mediated endocytosis | Significant reduction | p < 0.05 |

| Rottlerin | Macropinocytosis | Moderate reduction | p < 0.05 |

| Cytochalasin D | Phagocytosis | Partial reduction | p < 0.05 |